Eucommiol
Overview
Description
Eucommiol is a natural product that can be isolated from the roasted leaves of E. ulmoides . It has been found to inhibit the growth of Molt 4B cells and reduce spontaneous activity, thereby increasing the sleep ratio in mice .
Synthesis Analysis
Eucommiol is isolated and purified from the leaves of Eucommia ulmoides Oliv. through a process that involves liquid-liquid extraction, macroporous resin adsorption, and semi-preparative HPLC . The crude extract is first extracted using ultrasonic-assisted extraction with n-butanol as the extraction solvent. The n-butanol extract is then separated by D101 macroporous resin column. Finally, eucommiol is prepared by reverse phase semi-preparative HPLC .Molecular Structure Analysis
The molecular formula of Eucommiol is C9H16O4 . Its average mass is 188.221 Da and its monoisotopic mass is 188.104858 Da .Chemical Reactions Analysis
The fragmentation mechanisms of eucommiol have been studied under the ESI (–) mode . It was found that eucommiol, along with rehmaglutin C and eucomoside B, are the first naturally occurring iridoids containing an amido bond in the C-4 position .Physical And Chemical Properties Analysis
Eucommiol is a solid substance that is white to off-white in color . It has a molecular weight of 188.22 and a molecular formula of C9H16O4 .Scientific Research Applications
Sedative and Hypnotic Effects
Eucommiol, a monomer compound extracted from male Eucommia flowers, demonstrates significant sedative and hypnotic effects. This was evaluated in a study using a system solvent method, showing reduced spontaneous activity and increased sleep ratio or lengthened sleep time in mice. The compound effectively shortened sleep latency, reduced convulsion rate, and prolonged convulsion latency, highlighting its potential in sedative and hypnotic applications (Li et al., 2013).
Osteogenic Differentiation and Mandibular Defect Repair
Research on the effect of Eucommiol on osteogenic differentiation of adipose-derived stem cells (ADSCs) suggests its feasibility in repairing mandibular defects. In an experimental study involving rabbits, the application of Eucommiol scaffold material combined with ADSCs resulted in significantly better healing of bone defects compared to other groups, demonstrating Eucommiol's potential in bone regeneration and repair (Fang et al., 2013).
Chemical and Structural Analysis
Eucommioside, identified as the 2″-O-β-d-glucopyranosyl derivative of Eucommiol, was isolated from Eucommia ulmoides. This discovery contributes to the structural elucidation of compounds in Eucommia ulmoides and aids in understanding their potential applications in various scientific fields (Bianco et al., 1982).
Content Determination Methods
Developing methods for determining the content of Eucommiol in Eucommia ulmoides, such as the RP-HPLC method, is crucial for quantifying and standardizing this compound for further research and application. This method provides a simple, stable, controllable, and repeatable means of determining Eucommiol content, essential for its scientific study and application (Nan-yin, 2012).
Neuroprotective Effects
Monoterpenoids derived from the leaves of Eucommia ulmoides, including Eucommiol, have been found to protect against neurotoxicity in PC12 cells. This suggests potential applications of Eucommiol in the field of neurology, particularly in protecting against neurodegenerative diseases or conditions (Zuo & Zhang, 2017).
Collagen Synthesis Promotion
Eucommiol has been identified as a compound that promotes collagen synthesis. This property has implications in dermatology and wound healing, as well as potential applications in anti-aging treatments and skincare products (Li et al., 2000).
properties
IUPAC Name |
(1R,2R)-2-(2-hydroxyethyl)-3,4-bis(hydroxymethyl)cyclopent-3-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c10-2-1-7-8(5-12)6(4-11)3-9(7)13/h7,9-13H,1-5H2/t7-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UALKMMWWGMFYEX-VXNVDRBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=C1CO)CO)CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C(=C1CO)CO)CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204529 | |
Record name | 1-Cyclopentene-1,2-dimethanol, 4-hydroxy-3-(2-hydroxyethyl)-, (3R,4R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Eucommiol | |
CAS RN |
55930-44-4 | |
Record name | Eucommiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55930-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclopentene-1,2-dimethanol, 4-hydroxy-3-(2-hydroxyethyl)-, (3R,4R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055930444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclopentene-1,2-dimethanol, 4-hydroxy-3-(2-hydroxyethyl)-, (3R,4R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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